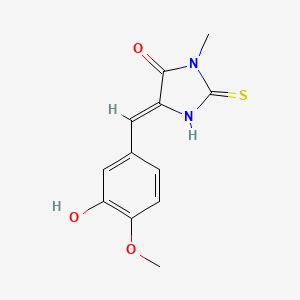
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMB-45, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound was first synthesized in 1979 by a group of scientists led by T. Higashino and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The exact mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to exert its anti-cancer effects through multiple pathways. One proposed mechanism is through the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have antioxidant activity, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its potent anti-cancer activity, making it a valuable tool for cancer research. However, 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments. Additionally, the synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be challenging and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone and its potential applications in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is synthesized through a series of chemical reactions starting with the condensation of 3-hydroxy-4-methoxybenzaldehyde and thiosemicarbazide. The resulting product is then subjected to a cyclization reaction to form the imidazolidinone ring. The final step involves the addition of a methyl group to the imidazolidinone ring, resulting in the formation of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone.
Applications De Recherche Scientifique
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its use as an anti-cancer agent. Studies have shown that 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer cells. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-11(16)8(13-12(14)18)5-7-3-4-10(17-2)9(15)6-7/h3-6,15H,1-2H3,(H,13,18)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXTPHXEONUCT-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
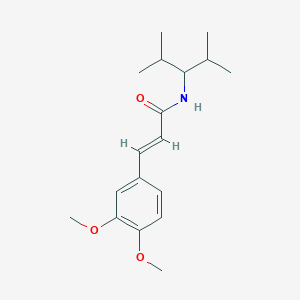
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
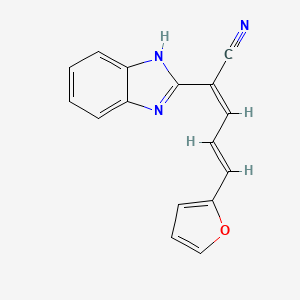

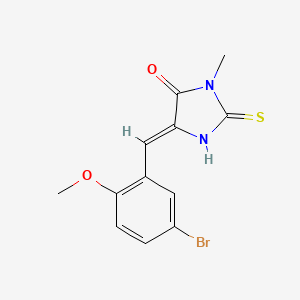
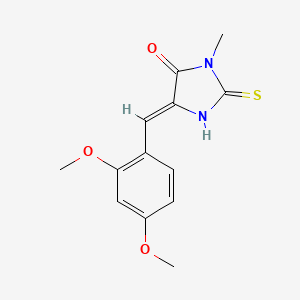
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
